Desacetylcephalothin
Overview
Description
Desacetylcephalothin is a metabolite of cephalothin, a first-generation cephalosporin antibiotic. Cephalothin is known for its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. This compound is formed when the acetoxy group at position three of cephalothin is hydrolyzed. This metabolite has a significantly lower antibacterial activity compared to its parent compound .
Mechanism of Action
Target of Action
Desacetylcephalothin, a metabolite of cephalothin, primarily targets the penicillin-binding proteins (PBPs) . These proteins are responsible for the union of peptidoglycan units, which are essential components of bacterial cell walls .
Mode of Action
The mechanism of action of this compound involves the inhibition of cell wall synthesis in microorganisms . This is achieved through its binding to PBPs, which impedes the connection between peptidoglycan structures . This disruption in cell wall synthesis leads to bacterial cell death.
Biochemical Pathways
This compound affects the peptidoglycan biosynthesis pathway . By binding to PBPs, it prevents the cross-linking of peptidoglycan units, disrupting the integrity of the bacterial cell wall . This results in the inability of the bacteria to maintain their cellular structure, leading to cell lysis and death .
Pharmacokinetics
The pharmacokinetics of this compound is characterized by its ability to penetrate more efficiently into cerebrospinal fluid (CSF) compared to its parent drug, cephalothin . The observed half-life of this compound in CSF is longer than that of cephalothin . .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting cell wall synthesis, it causes bacterial cell lysis and death . It’s worth noting that this compound has less antibacterial activity than the parent drug, cephalothin .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the choroid plexus in the brain can metabolize cephalothin to this compound . This intrathecal metabolism may contribute to the unsatisfactory performance of cephalothin in bacterial meningitis
Biochemical Analysis
Biochemical Properties
It is metabolized from cephalothin, which has an acetoxy group at position three of the molecule . The conversion of cephalothin into desacetylcephalothin results in a compound with much lower activity against both Gram-positive and Gram-negative bacteria .
Cellular Effects
The conversion of cephalothin into this compound might influence its distribution in tissues . In experimental pneumococcal meningitis in rabbits, the observed half-life of this compound in cerebrospinal fluid (CSF) was longer than that of cephalothin . This suggests that this compound may persist longer in certain tissues, potentially influencing cellular processes over a more extended period.
Molecular Mechanism
It is known that cephalothin, from which this compound is derived, has antimicrobial action and is resistant to penicilinase enzymes . The conversion of cephalothin into this compound, which has less antibacterial activity, may influence the overall antimicrobial effect of the drug .
Temporal Effects in Laboratory Settings
In experimental settings, the half-life of this compound in CSF was found to be longer than that of cephalothin . This suggests that this compound may have different temporal effects in laboratory settings, potentially influencing long-term cellular function in in vitro or in vivo studies.
Metabolic Pathways
This compound is a metabolite of cephalothin . The metabolic pathway involves the conversion of cephalothin, which possesses an acetoxy group at position three of the molecule, into this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desacetylcephalothin is typically synthesized through the hydrolysis of cephalothin. The reaction involves the removal of the acetoxy group from cephalothin, resulting in the formation of this compound. This process can be carried out under mild acidic or basic conditions, often using water as the solvent .
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled hydrolysis of cephalothin. The reaction conditions are optimized to ensure maximum yield and purity of the product. High-pressure liquid chromatography (HPLC) is commonly used to monitor the reaction and purify the final product .
Chemical Reactions Analysis
Types of Reactions: Desacetylcephalothin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to cephalothin under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the beta-lactam ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Cephalothin.
Substitution: Various cephalosporin derivatives.
Scientific Research Applications
Desacetylcephalothin has several applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studies on this compound help understand the metabolic pathways of cephalosporins in biological systems.
Medicine: Research on this compound contributes to the development of new antibiotics and the improvement of existing ones.
Industry: It is used in the quality control of cephalothin production and in the development of new cephalosporin derivatives
Comparison with Similar Compounds
Cephalothin: The parent compound of desacetylcephalothin, with higher antibacterial activity.
Cefazolin: Another first-generation cephalosporin with a similar structure but different pharmacokinetic properties.
Cephaloridine: A cephalosporin with a similar spectrum of activity but different chemical structure.
Uniqueness of this compound: this compound is unique due to its lower antibacterial activity compared to cephalothin. This characteristic makes it a valuable compound for studying the metabolic pathways and pharmacokinetics of cephalosporins. Additionally, its formation and presence in biological systems provide insights into the metabolism and efficacy of cephalothin .
Properties
IUPAC Name |
(6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S2/c17-5-7-6-23-13-10(12(19)16(13)11(7)14(20)21)15-9(18)4-8-2-1-3-22-8/h1-3,10,13,17H,4-6H2,(H,15,18)(H,20,21)/t10-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBAVMIGXROYPQ-ZWNOBZJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70974769 | |
Record name | 3-(Hydroxymethyl)-7-{[1-hydroxy-2-(thiophen-2-yl)ethylidene]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70974769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5935-65-9 | |
Record name | Deacetylcephalothin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5935-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desacetylcephalothin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005935659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Hydroxymethyl)-7-{[1-hydroxy-2-(thiophen-2-yl)ethylidene]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70974769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6R-trans)-3-(hydroxymethyl)-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.173 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.